molecular formula C4H2INO2S B1653712 4-Iodo-1,2-thiazole-3-carboxylic acid CAS No. 1909318-82-6

4-Iodo-1,2-thiazole-3-carboxylic acid

Cat. No.: B1653712
CAS No.: 1909318-82-6
M. Wt: 255.04
InChI Key: JTLAVUZUYQYSAR-UHFFFAOYSA-N
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Description

4-Iodo-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of an iodine atom, a thiazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-iodo-1,2-thiazole with carbon dioxide in the presence of a base to form the carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Formation of substituted thiazole compounds.

Scientific Research Applications

4-Iodo-1,2-thiazole-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

4-Iodo-1,2-thiazole-3-carboxylic acid can be compared with other similar compounds, such as 2-iodo-1,3-thiazole-4-carboxylic acid and 4-iodo-1,3-thiazole-2-carboxylic acid. These compounds share structural similarities but differ in the position of the iodine atom and the carboxylic acid group, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-iodo-1,3-thiazole-4-carboxylic acid

  • 4-iodo-1,3-thiazole-2-carboxylic acid

  • 2-iodo-1,2-thiazole-3-carboxylic acid

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Properties

IUPAC Name

4-iodo-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO2S/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLAVUZUYQYSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288324
Record name 3-Isothiazolecarboxylic acid, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909318-82-6
Record name 3-Isothiazolecarboxylic acid, 4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909318-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isothiazolecarboxylic acid, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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